molecular formula C13H22N4O3 B2578456 Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate CAS No. 2177258-47-6

Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate

Cat. No.: B2578456
CAS No.: 2177258-47-6
M. Wt: 282.344
InChI Key: GUFJCXKDGXYNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate (hereafter referred to by its full systematic name) is a bicyclic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-d][1,4]diazepine core. Its molecular formula is C₁₃H₂₂N₄O₃, with a molecular weight of 282.34 g/mol . Key structural elements include:

  • A hydroxymethyl substituent at position 3, enhancing hydrophilicity and offering a site for further functionalization.
  • A methyl group at position 8, which may influence conformational rigidity.

This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents due to the diazepine scaffold’s historical relevance in anxiolytics and sedatives .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-methyl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-9-7-10-14-15-11(8-18)17(10)6-5-16(9)12(19)20-13(2,3)4/h9,18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFJCXKDGXYNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(N2CCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate (CAS No. 2177258-47-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes the current understanding of its biological properties, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C13_{13}H22_{22}N4_4O3_3
  • Molecular Weight : 282.34 g/mol
  • Structure : The compound features a triazolo-diazepine core, which is significant for its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various triazole derivatives, including those structurally similar to Tert-butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine. These compounds have shown promising results against several cancer cell lines:

Cell Line IC50_{50} (μM) Mechanism of Action
MCF-7 (Breast)0.80 - 3.60Inhibition of tubulin polymerization
A549 (Lung)2.58 - 6.72Induction of apoptosis through caspase activation
DU-145 (Prostate)0.20 - 2.58Disruption of FAK/Paxillin pathway

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways.

The biological activity of Tert-butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine is believed to involve:

  • Intercalation with DNA : Similar compounds have demonstrated the ability to form adducts with DNA, suggesting a potential mechanism for their cytotoxic effects.
  • Inhibition of Key Enzymes : Triazole derivatives often act as enzyme inhibitors in metabolic pathways critical for cancer cell survival.

Study 1: Cytotoxicity against Tumor Cell Lines

A study conducted on a series of triazole derivatives indicated that Tert-butyl 3-(Hydroxymethyl)-8-Methyl exhibited significant cytotoxicity against various tumor cell lines. The study reported:

  • Cell Viability Assays : Utilizing MTT assays to determine cell viability post-treatment with the compound.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by Tert-butyl 3-(Hydroxymethyl)-8-Methyl in A549 cells:

  • Western Blot Analysis : Showed increased levels of cleaved caspases indicative of apoptosis.
  • Flow Cytometry : Demonstrated an increase in the sub-G1 population, confirming apoptotic cell death.

Chemical Reactions Analysis

Hydroxymethyl Group (-CH2OH)

  • Oxidation : Likely oxidizable to a carboxylic acid (-COOH) under strong oxidizing agents (e.g., KMnO4 in acidic conditions).

  • Esterification/Acylation : Reactive with acyl chlorides or anhydrides to form esters (e.g., acetate derivatives).

  • Protection/Deprotection : The hydroxyl group may be protected using silyl ethers (e.g., TBSCl) or benzyl ethers in synthetic workflows .

Triazolo[4,3-d] diazepine Core

  • Electrophilic Substitution : The triazole ring may undergo substitutions at electron-deficient positions, depending on the electronic environment.

  • Coordination Chemistry : Potential to act as a ligand for transition metals via nitrogen lone pairs .

tert-Butyl Carboxylate Ester

  • Hydrolysis : Under acidic or basic conditions, the ester can hydrolyze to the corresponding carboxylic acid. For example:

    R-COO-tBu+H2OH+/OHR-COOH+tBuOH\text{R-COO-}^t\text{Bu} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + ^t\text{BuOH}
  • Transesterification : Reacts with alcohols in the presence of acid/base catalysts to form new esters .

Structural and Stability Considerations

Property Details
Molecular Formula C13_{13}H22_{22}N4_4O3_3
Molecular Weight 282.34 g/mol
Key Functional Groups Hydroxymethyl, triazole, diazepine, tert-butyl ester
Thermal Stability Likely stable up to 150–200°C; ester groups may decompose at higher temps .

Synthetic Pathways (Hypothetical)

While no direct synthesis is documented, the compound’s structure suggests it could be derived from:

  • Cyclocondensation : Formation of the triazolo-diazepine core via [3+2] cycloaddition or ring-closing metathesis.

  • Esterification : Introduction of the tert-butyl carboxylate group using Boc anhydride (di-tert-butyl dicarbonate) .

  • Hydroxymethylation : Post-functionalization via formaldehyde or glycolaldehyde coupling .

Research Gaps and Limitations

  • Experimental Data : No peer-reviewed studies or reaction protocols were identified in the provided sources. The exclusion of and further limits accessible data.

  • Stability Under Conditions : Reactivity in polar solvents (e.g., DMSO, H2_2O) or under photolytic conditions remains uncharacterized.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a structurally related compound, tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS: 1445951-62-1), serves as a pertinent comparator . Below is a detailed analysis:

Structural and Functional Differences

Parameter Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-... Tert-Butyl 1,3-Dibromo-...
Core Heterocycle [1,2,4]Triazolo[4,3-d][1,4]diazepine Imidazo[1,5-d][1,4]diazepine
Substituents 3-Hydroxymethyl, 8-Methyl 1,3-Dibromo
Molecular Formula C₁₃H₂₂N₄O₃ Likely C₁₁H₁₄Br₂N₄O₂¹
Key Functional Groups Hydroxymethyl (polar), Methyl (non-polar) Bromine (electrophilic)
Molecular Weight 282.34 g/mol ~438.97 g/mol²
Reactivity Profile Hydroxymethyl enables nucleophilic reactions (e.g., esterification) Bromine supports cross-coupling (e.g., Suzuki)
Hazard/Safety Data No explicit hazards reported Hazardous (risk terms noted)

¹ Estimated based on substituents; ² Calculated using bromine’s atomic mass (79.9 g/mol × 2).

Physicochemical and Functional Implications

Solubility : The hydroxymethyl group in the triazolo derivative likely improves aqueous solubility compared to the dibromo-imidazo analog, which is more lipophilic due to halogenation .

Stability : The tert-butyl group in both compounds enhances steric protection of the carbamate, but the dibromo substituents may increase susceptibility to light-induced degradation .

Synthetic Utility :

  • The hydroxymethyl group is a handle for derivatization (e.g., phosphorylation, glycosylation) in drug discovery.
  • Bromine atoms in the imidazo compound facilitate palladium-catalyzed cross-coupling reactions, critical in constructing complex architectures .

Research Findings

  • Imidazo Derivative : Documented use in synthesizing covalent inhibitors, where bromine serves as a leaving group in nucleophilic aromatic substitution .

Q & A

Q. Table 1: Safety Data Comparison of Related Compounds

CompoundGHS ClassificationFirst Aid Measures
Tert-butyl 6-oxo-... (Combi-Blocks)No dataRinse, consult physician
Tert-butyl 7-oxo-... (Aaron Chemicals)No dataImmediate medical attention

Basic: What synthetic methodologies are commonly employed for this compound?

Answer:
Synthesis typically involves multi-step reactions, as seen in analogous triazolo-diazepine derivatives:

Suzuki Coupling: For introducing aryl groups (e.g., using Pd₂(dba)₃/XPhos catalysts in n-butanol/water) .

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes tert-butyl carbamate protecting groups (85–99% yield) .

Purification: Silica gel chromatography ensures purity, with NMR (¹H/¹³C) for structural validation .

Q. Table 2: Example Synthesis of Analogous Compound (Compound 9)

StepReagents/ConditionsYield
1Pd₂(dba)₃, XPhos, K₃PO₄, n-butanol/H₂O85%
2TFA in CH₂Cl₂99%

Advanced: How can researchers resolve contradictions in reported physicochemical properties?

Answer:
Discrepancies may arise from structural analogs (e.g., tert-butyl 3-(trifluoromethyl)-5,6-dihydro... carboxylate vs. target compound). Mitigation strategies include:

  • Validation Techniques:
    • Chromatography-Mass Spectrometry (LC-MS): Confirm molecular weight and purity.
    • DSC/TGA: Assess thermal stability and decomposition profiles.
  • Cross-Referencing SDS: Compare hazard classifications and compositional data from multiple sources (e.g., Combi-Blocks vs. Aaron Chemicals) .

Advanced: How to design long-term environmental impact studies for this compound?

Answer:
Adopt frameworks from projects like INCHEMBIOL, which evaluate environmental fate and ecological risks:

Laboratory Phase:

  • Determine logP, solubility, and hydrolysis rates.
  • Use HPLC to monitor abiotic degradation .

Ecotoxicology:

  • Test acute/chronic toxicity on model organisms (e.g., Daphnia magna).
  • Apply randomized block designs (split-split plots) to simulate real-world exposure .

Q. Table 3: Key Parameters for Environmental Studies

ParameterMethodReference Framework
BiodegradationOECD 301F (Ready Biodegradability)INCHEMBIOL
EcotoxicityISO 6341 (Daphnia magna assay)INCHEMBIOL

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify regiochemistry of the triazolo-diazepine core and hydroxymethyl substituents .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₄H₂₃N₃O₃ for analogs) .

Advanced: How to optimize synthetic yield for scaled-up production?

Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for Suzuki couplings .
  • Solvent Optimization: Replace n-butanol with DMAc or DMF to enhance solubility .
  • Reaction Monitoring: Use in-situ FTIR to track intermediate formation.

Advanced: What strategies exist for assessing biological activity without commercial assays?

Answer:

  • In-House Receptor Binding Studies: Use radioligand displacement assays (e.g., for GABAₐ receptors, given structural similarity to diazepine derivatives) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.